Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane
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Overview
Description
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cyclohexyl group, and a cyclopentadienyl moiety bonded to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the cyclohexyl group can be introduced via hydrogenation of benzene. The cyclopentadienyl moiety is often prepared through the Diels-Alder reaction. These components are then coupled using organosilicon chemistry techniques, such as hydrosilylation, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexyl group can be reduced to form cyclohexane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are utilized.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the cyclohexyl group provides hydrophobic interactions. The silicon atom can form strong bonds with various elements, enhancing the compound’s stability and reactivity. These interactions contribute to the compound’s overall biological and chemical activity.
Comparison with Similar Compounds
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane can be compared with similar compounds such as:
Trimethyl{3-[1-(phenyl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane: This compound lacks the thiophene ring, resulting in different electronic and steric properties.
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}germane: The silicon atom is replaced with germanium, altering the compound’s reactivity and stability.
Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}stannane: The silicon atom is replaced with tin, which can affect the compound’s toxicity and environmental impact.
These comparisons highlight the unique features of this compound, such as its specific electronic properties and reactivity, which make it valuable for various applications in scientific research and industry.
Properties
CAS No. |
650636-73-0 |
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Molecular Formula |
C18H26SSi |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[3-(1-thiophen-2-ylcyclohexyl)cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C18H26SSi/c1-20(2,3)16-10-9-15(14-16)18(11-5-4-6-12-18)17-8-7-13-19-17/h7-10,13-14,16H,4-6,11-12H2,1-3H3 |
InChI Key |
QUVOVUVREJCQJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1C=CC(=C1)C2(CCCCC2)C3=CC=CS3 |
Origin of Product |
United States |
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